molecular formula C13H14N2O4S2 B5713771 N-(4-methylphenyl)-1,4-benzenedisulfonamide

N-(4-methylphenyl)-1,4-benzenedisulfonamide

Cat. No. B5713771
M. Wt: 326.4 g/mol
InChI Key: BBXMHYMJJUFYFC-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-1,4-benzenedisulfonamide, also known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. Sulindac is a member of the sulfonamide class of drugs, which are known for their anti-inflammatory and analgesic properties. The purpose of

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-1,4-benzenedisulfonamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and by inhibiting their production, this compound is able to reduce inflammation and relieve pain.
Biochemical and Physiological Effects
Sulindac has a number of biochemical and physiological effects, including its ability to inhibit the activity of COX enzymes, reduce the production of prostaglandins, and decrease inflammation. Sulindac has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, this compound has been shown to have an effect on the immune system, as it is able to reduce the production of certain cytokines that are involved in inflammation.

Advantages and Limitations for Lab Experiments

Sulindac has a number of advantages for use in lab experiments, including its well-established safety profile, its ability to inhibit COX enzymes, and its anti-inflammatory and analgesic properties. However, there are also some limitations to the use of N-(4-methylphenyl)-1,4-benzenedisulfonamide in lab experiments. For example, this compound may have off-target effects that could interfere with the results of experiments. In addition, this compound may not be effective in all models of inflammation or pain, and its effects may vary depending on the dose and duration of treatment.

Future Directions

There are a number of potential future directions for research on N-(4-methylphenyl)-1,4-benzenedisulfonamide. One area of interest is the development of new analogs of this compound that may be more effective or have fewer side effects than the original compound. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its effectiveness. Finally, there is a need for further research on the mechanisms of action of this compound, as well as its potential use in the prevention and treatment of cancer and other diseases.

Synthesis Methods

Sulindac can be synthesized using a variety of methods, including the reaction of 4-methylbenzenesulfonyl chloride with 1,4-benzenediamine in the presence of a base, such as triethylamine. This reaction produces N-(4-methylphenyl)-1,4-benzenedisulfonamide as the final product. Other methods of synthesis include the reaction of 4-methylbenzenesulfonyl chloride with sodium sulfide, or the reaction of 4-methylbenzenesulfonyl chloride with 1,4-phenylenediamine in the presence of a reducing agent, such as sodium borohydride.

Scientific Research Applications

Sulindac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating a variety of conditions, including osteoarthritis, rheumatoid arthritis, and acute pain. Sulindac has also been studied for its potential use in the prevention of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

4-N-(4-methylphenyl)benzene-1,4-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S2/c1-10-2-4-11(5-3-10)15-21(18,19)13-8-6-12(7-9-13)20(14,16)17/h2-9,15H,1H3,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXMHYMJJUFYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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